![molecular formula C11H22N2O3 B3305758 tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 923956-61-0](/img/structure/B3305758.png)
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It has a molecular weight of 230.30 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was achieved starting from commercially available 4-bromo-1H-indole and using simple reagents . The synthesis involved several steps including formylation, reduction, protection of the hydroxy group, and introduction of the formyl group . The key step was the introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and functional groups such as an amino group, a hydroxymethyl group, and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, the tert-butyl group is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 230.30 . Other properties such as density, boiling point, melting point, and flash point are not specified in the search results .Future Directions
properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPRHFAAYJMHG-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143767 | |
Record name | 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
923956-61-0 | |
Record name | 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923956-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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